molecular formula C13H24N2O B042979 1,3-Dicyclohexylurea CAS No. 2387-23-7

1,3-Dicyclohexylurea

Cat. No. B042979
CAS RN: 2387-23-7
M. Wt: 224.34 g/mol
InChI Key: ADFXKUOMJKEIND-UHFFFAOYSA-N
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Patent
US06858577B1

Procedure details

Fmoc-arginine(PMC)—OH AA3 (3.83 g, 5.0 mmol) and HOBT (0.76 g, 5.0 mmol) were combined in acetonitrile (100 mL) and benzylamine (0.54 g, 5.0 mmol) was added dropwise at about rt, followed by DCC (2.06 g, 10.0 mmol) and stirred for about 16 h. A solid was filtered and the filtrate was evaporated in vacuo to an oil, which was then dissolved in ethyl acetate (100 mL) and washed with saturated NaHCO3 (2×), brine (2×), then dried (Na2SO4) and evaporated in vacuo to a solid, which was triturated with hexane (2×) to give a solid (impure with dicyclohexylurea). A portion of this solid (1.17 g, 1.25 mmol) was dissolved in acetonitrile (30 mL), diethyl amine (1.5 mL) was added and the reaction was stirred at about rt for about 1 h. The solution was then evaporated in vacuo to a solid, which was triturated with hexane (2×). The solution was then evaporated in vacuo to a solid, which was then combined in ACN (25 mL) with Fmoc-3,4difluorophenylalanine (0.53 g, 1.25 mmol) and HOBT (0.19 g, 1.25 mmol). DIC (0.32 g, 2.5 mmol) was added and the reaction was stirred at about rt for about 16 h. Fmoc-protected dipeptide was filtered (0.77 g) and stirred in ACN (30 mL) with diethyl amine (1.5 mL) for about 2.5 h. The reaction was evaporated in vacuo to an oil, which was triturated with hexane (3×) to the white solid AA4.
[Compound]
Name
Fmoc-arginine(PMC)—OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
0.54 g
Type
reactant
Reaction Step Three
Name
Quantity
2.06 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1C=CC2N([OH:10])N=NC=2C=1.C(N)C1C=CC=CC=1.[CH2:19]1[CH2:24][CH2:23][CH:22]([N:25]=[C:26]=[N:27][CH:28]2[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]2)[CH2:21][CH2:20]1>C(#N)C>[C:26]([NH:25][CH:22]1[CH2:21][CH2:20][CH2:19][CH2:24][CH2:23]1)([NH:27][CH:28]1[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1)=[O:10]

Inputs

Step One
Name
Fmoc-arginine(PMC)—OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.76 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Three
Name
Quantity
0.54 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Four
Name
Quantity
2.06 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirred for about 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
A solid was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo to an oil, which
DISSOLUTION
Type
DISSOLUTION
Details
was then dissolved in ethyl acetate (100 mL)
WASH
Type
WASH
Details
washed with saturated NaHCO3 (2×), brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a solid, which
CUSTOM
Type
CUSTOM
Details
was triturated with hexane (2×)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(=O)(NC1CCCCC1)NC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.